Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone hydrochloride
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Overview
Description
Dodecylpyridinium chloride, commonly referred to as Dpc hydrochloride, is a quaternary ammonium compound. It is widely recognized for its surfactant properties, making it useful in various industrial and scientific applications. This compound is known for its ability to disrupt microbial cell membranes, which makes it an effective antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylpyridinium chloride is typically synthesized through the quaternization of pyridine with dodecyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C12H25Cl+C5H5N→C12H25N+C5H5Cl−
Industrial Production Methods
In industrial settings, the production of dodecylpyridinium chloride involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecylpyridinium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dodecylpyridinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often used in substitution reactions.
Major Products
Oxidation: Dodecylpyridinium oxide.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
Dodecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in formulations of disinfectants and antiseptics due to its surfactant and antimicrobial properties.
Mechanism of Action
The primary mechanism of action of dodecylpyridinium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to insert into the lipid bilayer and disrupt its integrity.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetradecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
Dodecylpyridinium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective in disrupting microbial cell membranes. Its specific chain length (dodecyl group) provides an optimal balance for antimicrobial activity while maintaining solubility in aqueous solutions.
Properties
CAS No. |
1382469-40-0 |
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Molecular Formula |
C19H24ClN5S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea;hydrochloride |
InChI |
InChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H |
InChI Key |
GUBMTJGHYSVNRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
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